molecular formula C5H8ClNO2 B1211804 3-(2-Chloroethyl)oxazolidin-2-one CAS No. 2508-01-2

3-(2-Chloroethyl)oxazolidin-2-one

Cat. No. B1211804
CAS RN: 2508-01-2
M. Wt: 149.57 g/mol
InChI Key: CDYDZTYVCIPLHY-UHFFFAOYSA-N
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Description

The 1,3-oxazolidin-2-one nucleus, including "3-(2-Chloroethyl)oxazolidin-2-one," is a prevalent heterocycle in synthetic organic chemistry and medicinal chemistry due to its diverse applications and significance in constructing various chemical frameworks. The oxazolidinone ring is notably utilized in asymmetric synthesis, protective groups for 1,2-aminoalcohol systems, and as the core structure in certain pharmaceuticals, highlighting its versatility in synthetic organic chemistry (Zappia et al., 2007).

Synthesis Analysis

Synthetic approaches to oxazolidin-2-ones, including "3-(2-Chloroethyl)oxazolidin-2-one," involve methods such as direct synthesis from 1,3-diols or 3-amino alcohols using reagents like iodobenzene dichloride and sodium azide for efficiency (Tian‐Xiong He et al., 2014).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones often involves cyclic carbamate skeletons. Conformational analysis has shown that homo-oligomers of oxazolidin-2-one derivatives can fold into regular helical structures in competitive solvents like water, indicating their potential for biological applications (Gianluigi Luppi et al., 2004).

Chemical Reactions and Properties

Oxazolidin-2-ones participate in various chemical reactions, including catalytic processes that enable the synthesis of substituted oxazolidinones. These reactions underscore the functional versatility and reactivity of the oxazolidin-2-one ring system in synthetic chemistry (Aaron W. Miller & S. Nguyen, 2004).

Physical Properties Analysis

The physical properties of "3-(2-Chloroethyl)oxazolidin-2-one" and similar compounds, such as solubility and melting points, are influenced by the oxazolidin-2-one ring's structure. These properties are critical for the compound's applications in various chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

"3-(2-Chloroethyl)oxazolidin-2-one" exhibits chemical properties characteristic of oxazolidin-2-ones, including reactivity towards nucleophiles and electrophiles, and the ability to form stable compounds through reactions such as N-arylation, highlighting its utility as a versatile synthetic intermediate (S. Cacchi et al., 2001).

Scientific Research Applications

Oxazolidinones in Antimicrobial Research

Antibacterial Activity and Development of New Agents Oxazolidinones are highlighted for their unique mechanism of inhibiting protein synthesis, displaying bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinical derivative, showcases the potential of oxazolidinones in treating infections caused by resistant gram-positive organisms, motivating further modification of the oxazolidinone nucleus for enhanced potency and novel activity spectra (Diekema & Jones, 2000).

Innovations in Oxazolidinone-based Antibacterial Agents Efforts to develop new oxazolidinone-based antibacterial agents with an improved biological profile are substantial, reflecting the intensive research activities by private companies. The pursuit of identifying features responsible for activity, guided by previous achievements of Pharmacia & Upjohn, has led to a significant number of derivatives currently under study. This ongoing research underscores the potential of oxazolidinone derivatives in reaching the market with an enhanced profile, addressing the urgent need for novel anti-MRSA (methicillin-resistant Staphylococcus aureus) agents (Poce et al., 2008).

Expanding the Therapeutic Scope of Oxazolidinones The development of second-generation oxazolidinones, such as tedizolid, for treating skin and soft tissue infections (SSTI) reveals the expanding therapeutic applications of this class. Tedizolid's potency against gram-positive bacteria, including MRSA resistant to linezolid, exemplifies the advancements in oxazolidinone-based therapies. Clinical trials underscore tedizolid's efficacy and reduced adverse event profile compared to linezolid, marking a significant step forward in treating serious infections with gram-positive organisms (Bouza et al., 2018).

Hybridization of Oxazolidinones for Anti-MRSA Activity The strategy of hybridizing oxazolidinone with other antibacterial pharmacophores addresses the challenge of mitigating adverse effects and combating resistance. This approach, aiming to interact with multiple targets or counterbalance known side effects, represents a novel pathway in developing effective anti-MRSA agents. Oxazolidinone-containing hybrids emerge as promising scaffolds for novel agent development, reflecting the innovative directions in antibacterial research (Jiang et al., 2020).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-(2-chloroethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYDZTYVCIPLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179768
Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(2-Chloroethyl)oxazolidin-2-one

CAS RN

2508-01-2
Record name 3-(2-Chloroethyl)-1,3-oxazolidin-2-one
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Record name N-Chloroethyl-1,3-oxazolidin-2-one
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Record name 2-Oxazolidinone, 3-(2-chloroethyl)-
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Record name 3-(2-Chloroethyl)-2-oxazolidinone
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